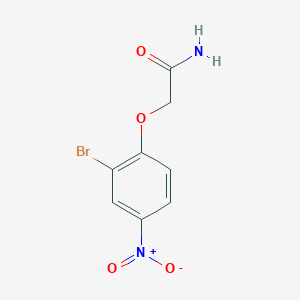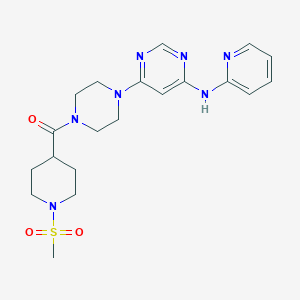![molecular formula C14H16N2O B2449732 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol CAS No. 692275-85-7](/img/structure/B2449732.png)
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a pyridin-2-ylamino group via a methyl bridge .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a predicted melting point of 138.33°C and a predicted boiling point of approximately 404.9°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm³ and a predicted refractive index of n20D 1.64 .Aplicaciones Científicas De Investigación
Subheading Synthesis and Molecular Characterization
Alkylaminophenol compounds, which include variants of the specified chemical structure, have been subject to detailed spectroscopic studies. For instance, a molecule similar in structure was synthesized and analyzed through various spectroscopic methods such as FTIR, NMR, and UV-Vis spectrometry. Theoretical studies complemented these analyses using methods like density functional theory (DFT), providing insights into molecular properties like bond lengths, dihedral angles, HOMO and LUMO energies, and more. These comprehensive studies highlight the compound's potential in further scientific applications due to its intricate and well-defined molecular structure (Ulaş, 2021).
Synthesis and Characterization of Oligomers
Subheading Oligomer Synthesis and Thermal Properties
The compound's derivatives have been explored in the synthesis of oligomers. Research has shown the oxidative polycondensation of a related compound, leading to the formation of oligomers with distinct thermal properties. The study provides insights into the optimal conditions for the synthesis and the resulting molecular and thermal properties of the oligomers, indicating the compound's utility in creating materials with specific, desirable characteristics (Kaya, Çulhaoğlu, & Şenol, 2007).
Biological and Antimicrobial Studies
Subheading Biological Relevance and Antimicrobial Activities
While the request was to exclude drug-related information, it's noteworthy that related compounds have shown biological significance. For instance, certain derivatives have demonstrated notable antibacterial and radical scavenging properties, highlighting the chemical's potential relevance in medicinal chemistry. These studies open doors for further exploration of the compound's bioactive properties, albeit within the confines of the request's limitations (Azarbani, Kakanejadifard, Nadri, & Kakanejadifard, 2016).
Catalysis and Reaction Mechanisms
Subheading Catalytic Properties and Mechanisms
A variant of the compound has been utilized as a catalyst in acylation reactions, with detailed studies conducted on the reaction mechanisms. The ability to act as a catalyst and facilitate chemical transformations underscores the compound's potential in synthetic chemistry and industrial applications, providing a platform for efficient and targeted synthesis of various chemical products (Liu, Ma, Liu, & Wang, 2014).
Propiedades
IUPAC Name |
4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-3-4-13(17)12(7-10)9-16-14-8-11(2)5-6-15-14/h3-8,17H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEXIBSAXOYORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321864 |
Source


|
| Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692275-85-7 |
Source


|
| Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449649.png)
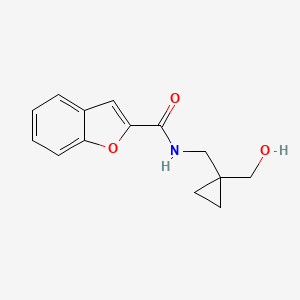
![(3Z)-1-benzyl-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2449652.png)
![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)
![3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2449655.png)
![4-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2449656.png)
![(E)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2449657.png)
![N-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-benzamide](/img/structure/B2449659.png)
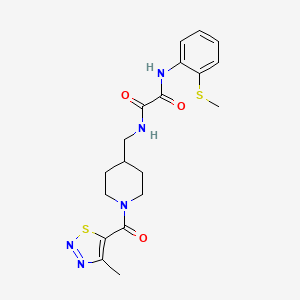
![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)
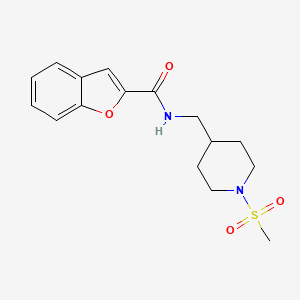
![6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2449665.png)
